

# Application Note: Quantification of Calcipotriol Impurity C in Bulk Drug Substance

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## Compound of Interest

Compound Name: Calcipotriol Impurity C

Cat. No.: B13838304

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## Abstract

This application note details a robust and sensitive stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of **Calcipotriol Impurity C** in bulk Calcipotriol drug substance. The method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing of Calcipotriol.

## Introduction

Calcipotriol is a synthetic vitamin D derivative used in the treatment of psoriasis.[1][2] During its synthesis and storage, several impurities can arise, which may affect the safety and efficacy of the drug product.[1] **Calcipotriol Impurity C**, with the chemical name (5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochole-5,7,10(19),22-tetraene-1 $\alpha$ ,3 $\beta$ ,24-triol, is a specified impurity in the European Pharmacopoeia.[1][3] Therefore, a reliable analytical method for its quantification is crucial for ensuring the quality of the bulk drug. This application note presents a validated RP-HPLC method capable of separating and quantifying **Calcipotriol Impurity C** from Calcipotriol and other related substances.[4][5]

## Experimental

### Instrumentation and Materials

- HPLC System: A Waters Alliance HPLC system with a 2695 separations module and a 2489 UV/VIS detector or a 2998 Photodiode Array (PDA) detector was used.[5]

- Data Acquisition and Processing: Waters Empower 2 software.[5]
- Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.[4][5]
- Reference Standards: Calcipotriol and **Calcipotriol Impurity C** (CAS No: 113082-99-8).[1][3]
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Tetrahydrofuran (THF, HPLC grade), and Water (HPLC grade).

## Chromatographic Conditions

A stability-indicating RP-HPLC method was developed for the separation and quantification of **Calcipotriol Impurity C**. [4] The chromatographic conditions are summarized in the table below.

Parameter	Condition
Column	RP-C18, 150 x 4.6 mm, 2.7 µm
Column Temperature	50°C[4][5]
Mobile Phase A	Water:Methanol:THF (70:25:5 v/v/v)[1]
Mobile Phase B	Acetonitrile:Water:THF (90:5:5 v/v/v)[1]
Flow Rate	1.0 mL/min, with variations during the gradient[1]
Detection Wavelength	264 nm[1][4]
Injection Volume	20 µL[1]
Diluent	Acetonitrile:Water (95:5 v/v)[1]

Gradient Program:

Time (min)	Flow (mL/min)	% Mobile Phase A	% Mobile Phase B
0.1	1.0	98	2
2.0	1.0	98	2
15.0	1.0	70	30
28.0	1.0	70	30
30.0	1.0	72	28
55.0	2.0	5	95
62.0	2.0	5	95
65.0	1.0	92	8
70.0	1.0	92	8

This gradient program is based on a published method for separating Calcipotriol and its impurities.[\[1\]](#)

## Protocol

### Preparation of Standard Solutions

- **Calcipotriol Impurity C** Stock Standard Solution (A): Accurately weigh about 5 mg of **Calcipotriol Impurity C** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Calcipotriol Stock Standard Solution (B): Accurately weigh about 15 mg of Calcipotriol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[\[5\]](#)
- Working Standard Solution: Transfer 1.0 mL of Stock Standard Solution A and 1.0 mL of Stock Standard Solution B into a 100 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 1.0 µg/mL of **Calcipotriol Impurity C** and 1.5 µg/mL of Calcipotriol.

### Preparation of Sample Solution

- Accurately weigh about 25 mg of the Calcipotriol bulk drug substance into a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm nylon filter before injection.

## System Suitability

Inject the working standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of **Calcipotriol Impurity C** is not more than 2.0%, and the resolution between the Calcipotriol and **Calcipotriol Impurity C** peaks is not less than 2.0.

## Analysis

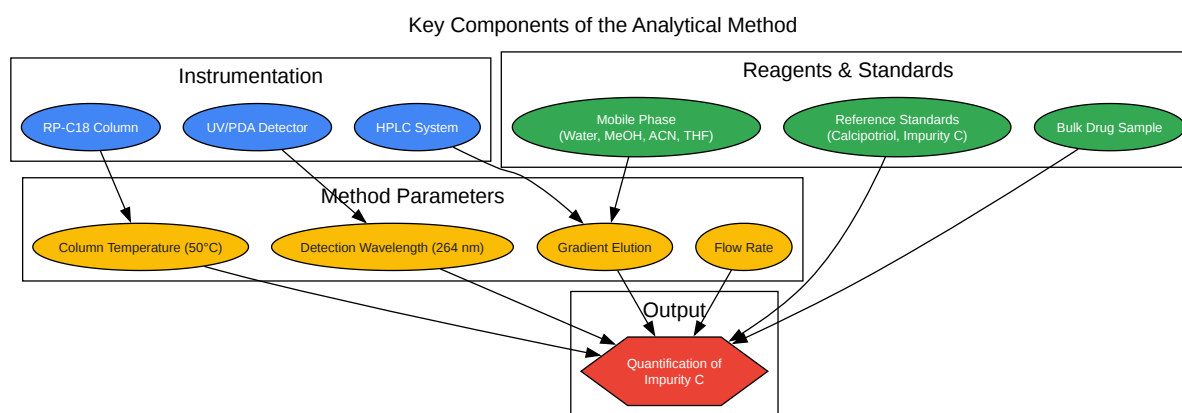
Inject the blank (diluent), working standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

## Calculation

The percentage of **Calcipotriol Impurity C** in the bulk drug substance is calculated using the following formula:

Caption: Workflow for the Quantification of **Calcipotriol Impurity C**.

## Logical Relationship of Method Components



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Caption: Interrelationship of Analytical Method Components.

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